Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))

Benzoapyrene Diol Epoxide (>90%) structure
58917-67-2 structure
Nombre del producto:Benzoapyrene Diol Epoxide (>90%)
Número CAS:58917-67-2
MF:C20H14O3
Megavatios:302.323365688324
CID:367854
PubChem ID:44461

Benzoapyrene Diol Epoxide (>90%) Propiedades químicas y físicas

Nombre e identificación

    • Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • Benzo[a]pyrene Diol Epoxide
    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
    • 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
    • anti-Benzo(a)pyrene-diolepoxide
    • (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
    • anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
    • 58917-67-2
    • anti-BP-diolepoxide
    • (+/-)-ANTI-BPDE
    • ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
    • DTXSID0040967
    • RZT81YA9NW
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
    • Benzo(a)pyrene diol epoxide anti
    • (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • 63323-31-9
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
    • CCRIS 977
    • UNII-L0951YSJ5E
    • r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
    • (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • CCRIS 8053
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
    • (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
    • 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • SCHEMBL6741093
    • trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
    • anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
    • trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
    • (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
    • L0951YSJ5E
    • CCRIS 795
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
    • TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
    • (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BPDE, (+/-)-
    • Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • UNII-RZT81YA9NW
    • anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
    • trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-anti-BPDE
    • Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
    • (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
    • anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
    • Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
    • (+)-anti-bpde
    • (+/-)-Anti-benzo(a)pyrenediol epoxide
    • (+)-BPDE 2
    • (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
    • (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
    • ANTI-BPDE, (+)-
    • r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
    • (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
    • (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
    • BP diol epoxide anti
    • (+)-BPDE
    • DTXSID9036779
    • rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
    • (+)-(7R,8S,9S,10R)-BPDE
    • Benzoapyrene Diol Epoxide (>90%)
    • Renchi: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
    • Clave inchi: DQEPMTIXHXSFOR-WCIQWLHISA-N
    • Sonrisas: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Atributos calculados

  • Calidad precisa: 302.094
  • Masa isotópica única: 302.094
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 0
  • Complejidad: 507
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 53A^2

Propiedades experimentales

  • Denso: 1.1653 (rough estimate)
  • Punto de fusión: 164-166°C
  • Punto de ebullición: 403.36°C (rough estimate)
  • Punto de inflamación: 313.2°C
  • índice de refracción: 1.5560 (estimate)
  • Disolución: DMSO (Slightly)

Benzoapyrene Diol Epoxide (>90%) Información de Seguridad

  • Condiciones de almacenamiento:Ventilation and low temperature drying

Benzoapyrene Diol Epoxide (>90%) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B287550-2.5mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
2.5mg
$ 304.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21,728.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21728.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5mg
¥3008.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5 mg
¥3,008.00 2023-07-11
A2B Chem LLC
AG72346-2.5mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
2.5mg
$417.00 2024-04-19
TRC
B287550-25mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
25mg
$ 2342.00 2023-04-18
A2B Chem LLC
AG72346-25mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
25mg
$2396.00 2024-04-19
Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.